molecular formula C31H42O7 B592661 (8α,9β,13α,14β,17Z)-16β-(Acetyloxy)-7α-hydroxy-3,6-dioxo-29-nor-5α-dammara-1,17(20),24-trien-21-oic CAS No. 10072-61-4

(8α,9β,13α,14β,17Z)-16β-(Acetyloxy)-7α-hydroxy-3,6-dioxo-29-nor-5α-dammara-1,17(20),24-trien-21-oic

Cat. No.: B592661
CAS No.: 10072-61-4
M. Wt: 526.67
InChI Key: NYJDXBJYHJHHQS-QQQMTEFDSA-N
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Description

The compound “(8α,9β,13α,14β,17Z)-16β-(Acetyloxy)-7α-hydroxy-3,6-dioxo-29-nor-5α-dammara-1,17(20),24-trien-21-oic” is a complex organic molecule with a unique structure. Compounds of this nature often belong to a class of natural products or synthetic derivatives with significant biological and chemical properties. This article aims to provide an in-depth look at the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the core structure followed by functional group modifications. Common synthetic routes may include:

    Cyclization reactions: to form the core structure.

    Oxidation and reduction reactions: to introduce or modify functional groups.

    Acetylation: to introduce the acetyloxy group.

Industrial Production Methods

Industrial production of complex organic molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Batch processing: for small-scale production.

    Continuous flow chemistry: for large-scale production.

    Purification techniques: such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield ketones or carboxylic acids.

    Reduction: may yield alcohols or alkanes.

    Substitution: may yield halogenated compounds or other derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with metabolic pathways: Affecting cellular processes.

    Inducing or inhibiting gene expression: Altering protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (8α,9β,13α,14β,17Z)-16β-(Acetyloxy)-7α-hydroxy-3,6-dioxo-29-nor-5α-dammara-1,17(20),24-trien-21-oic: shares structural similarities with other dammarane-type compounds.

    Other dammarane derivatives: Known for their biological activities and applications.

Uniqueness

  • The unique combination of functional groups and structural features distinguishes this compound from other similar molecules.
  • Its specific biological and chemical properties make it a valuable subject of study.

Properties

CAS No.

10072-61-4

Molecular Formula

C31H42O7

Molecular Weight

526.67

IUPAC Name

(2E)-2-[(4S,5S,7S,8S,9S,10R,13R,14S,16S)-16-acetyloxy-7-hydroxy-4,8,10,14-tetramethyl-3,6-dioxo-5,7,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid

InChI

InChI=1S/C31H42O7/c1-16(2)9-8-10-19(28(36)37)24-20-11-12-23-29(5)14-13-21(33)17(3)25(29)26(34)27(35)31(23,7)30(20,6)15-22(24)38-18(4)32/h9,13-14,17,20,22-23,25,27,35H,8,10-12,15H2,1-7H3,(H,36,37)/b24-19+/t17-,20+,22+,23+,25-,27-,29-,30+,31-/m1/s1

InChI Key

NYJDXBJYHJHHQS-QQQMTEFDSA-N

SMILES

CC1C2C(=O)C(C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)O

Origin of Product

United States

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